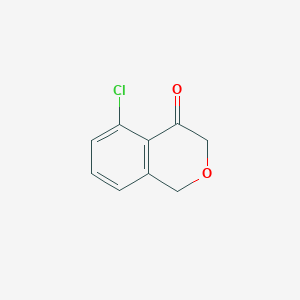

5-Chloro-4-isochromanone

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-isochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-7-3-1-2-6-4-12-5-8(11)9(6)7/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDMHPZMRHVRGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=O)CO1)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-4-Isochromanone

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 5-Chloro-4-isochromanone, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The described multi-step synthesis commences with a commercially available starting material and proceeds through a series of well-established organic transformations. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for the chosen methodologies. Emphasis is placed on ensuring scientific integrity through validated procedures and thorough characterization, alongside critical safety considerations for the handling of all intermediates and reagents.

Introduction: The Significance of Chlorinated Heterocycles in Modern Drug Discovery

The incorporation of chlorine atoms into organic molecules is a frequently employed strategy in medicinal chemistry to modulate the biological and physicochemical properties of a lead compound.[1][2] The "magic chloro effect" can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1] Isochromanones, a class of benzo-fused δ-lactones, are present in a variety of natural products and exhibit a wide range of biological activities. The targeted synthesis of chlorinated isochromanones, such as this compound, is therefore of significant interest for the development of novel therapeutic agents. This guide details a practical and scalable synthetic route to this important molecule, providing a foundation for further derivatization and biological evaluation.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from 2-chloro-6-methylaniline. The overall strategy involves the construction of a substituted phenylacetic acid intermediate followed by a key benzylic bromination and subsequent intramolecular cyclization.

DOT Script for Synthetic Pathway Overview

Caption: Proposed multi-step synthetic pathway to this compound.

Experimental Protocols and Mechanistic Insights

This section provides detailed, step-by-step procedures for each transformation in the synthetic sequence. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the chemical processes.

Synthesis of 2-Chloro-6-methylbenzonitrile

The initial step involves a Sandmeyer reaction to convert the amino group of 2-chloro-6-methylaniline into a nitrile. This classic transformation proceeds via a diazonium salt intermediate.

Protocol:

-

To a stirred solution of concentrated hydrochloric acid in water, cooled to 0-5 °C in an ice-salt bath, add 2-chloro-6-methylaniline portion-wise, ensuring the temperature remains below 5 °C.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature between 0-5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.

-

In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 2-chloro-6-methylbenzonitrile can be purified by vacuum distillation or recrystallization.

Synthesis of 2-Chloro-6-methylbenzoic Acid

The nitrile is then hydrolyzed to the corresponding carboxylic acid under acidic conditions.

Protocol:

-

To a mixture of concentrated sulfuric acid and water, add 2-chloro-6-methylbenzonitrile.

-

Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and pour it onto crushed ice.

-

The precipitated solid is collected by filtration, washed thoroughly with cold water, and dried.

-

The crude 2-chloro-6-methylbenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of 2-Chloro-6-methylphenylacetic Acid

The conversion of the benzoic acid to the homologous phenylacetic acid can be achieved via the Arndt-Eistert reaction. This involves the formation of an acid chloride, followed by reaction with diazomethane and subsequent Wolff rearrangement.

Protocol:

-

Acid Chloride Formation: To a solution of 2-chloro-6-methylbenzoic acid in an inert solvent (e.g., dichloromethane), add thionyl chloride and a catalytic amount of DMF. Heat the mixture at reflux until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

-

Reaction with Diazomethane: Dissolve the crude acid chloride in an anhydrous, inert solvent (e.g., diethyl ether) and cool to 0 °C. Cautiously add a freshly prepared ethereal solution of diazomethane until a persistent yellow color is observed. Stir the reaction mixture at 0 °C for 1-2 hours.

-

Wolff Rearrangement: To the solution of the diazoketone, add a suspension of silver oxide or other suitable catalyst in water. Warm the mixture gently to initiate the rearrangement, which is accompanied by the evolution of nitrogen.

-

After the reaction is complete, filter the mixture to remove the catalyst. Acidify the aqueous layer and extract the product with an organic solvent.

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield the crude 2-chloro-6-methylphenylacetic acid, which can be purified by recrystallization.

Benzylic Bromination to 2-Chloro-6-(bromomethyl)phenylacetic Acid

This crucial step introduces a halogen at the benzylic position, setting the stage for the final cyclization. A free-radical bromination using N-bromosuccinimide (NBS) is the method of choice for this selective transformation.[3][4]

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W lamp), dissolve 2-chloro-6-methylphenylacetic acid in a dry, non-polar solvent such as carbon tetrachloride or chlorobenzene.

-

Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

-

Heat the mixture to reflux while irradiating with the lamp. The reaction progress can be monitored by the disappearance of the starting material (TLC or GC).

-

After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 2-chloro-6-(bromomethyl)phenylacetic acid. This intermediate is often used in the next step without further purification due to its lachrymatory nature and potential for decomposition.

Intramolecular Cyclization to this compound

The final step is a base-mediated intramolecular Williamson ether synthesis (lactonization). The carboxylate anion displaces the benzylic bromide to form the six-membered lactone ring.

Protocol:

-

Dissolve the crude 2-chloro-6-(bromomethyl)phenylacetic acid in a suitable solvent such as acetone or THF.

-

Add a mild base, such as potassium carbonate or sodium bicarbonate, and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) or by recrystallization from an appropriate solvent.

Characterization Data

The structural confirmation of the final product, this compound, is achieved through standard spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₉H₇ClO₂ |

| Molecular Weight | 182.60 g/mol [5] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined experimentally |

Expected Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons, with their chemical shifts influenced by the chloro and carbonyl groups. A characteristic singlet for the methylene protons of the lactone ring (C1) is also anticipated.

-

¹³C NMR: The spectrum should reveal nine distinct carbon signals, including a downfield signal for the carbonyl carbon (C4) and signals for the aromatic carbons, with the carbon bearing the chlorine atom (C5) showing a characteristic chemical shift.[6]

-

IR Spectroscopy: A strong absorption band corresponding to the lactone carbonyl stretch is expected in the region of 1720-1740 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 182 and an M+2 peak at m/z 184 with an approximate ratio of 3:1, which is characteristic of a monochlorinated compound.

Safety and Handling Precautions

Throughout the synthesis, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn. All manipulations should be performed in a well-ventilated fume hood.

-

Benzyl Bromides: The intermediate, 2-chloro-6-(bromomethyl)phenylacetic acid, is a lachrymator and is corrosive.[7][8] Avoid inhalation of its vapors and contact with skin and eyes.[7][9] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Strong Bases: Handle strong bases with care, as they are corrosive.[7]

-

Diazomethane: Diazomethane is highly toxic and explosive. It should only be handled by experienced personnel using appropriate safety precautions and specialized glassware.

Conclusion

This technical guide has outlined a detailed and scientifically grounded synthetic route for the preparation of this compound. By providing step-by-step protocols, mechanistic insights, and crucial safety information, this document serves as a valuable resource for chemists engaged in the synthesis of novel heterocyclic compounds for potential pharmaceutical applications. The presented pathway is logical and relies on well-established chemical transformations, offering a solid foundation for the production and further exploration of this and related chlorinated isochromanones.

References

[7] New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzyl Bromide. Retrieved from a URL on the NJ.gov website. [10] Sigma-Aldrich. (2013, March 19). Safety Data Sheet: Benzyl-Bromide. [5] PubChem. (n.d.). 5-chloro-3,4-dihydro-1H-2-benzopyran-4-one. Retrieved from [Link] [8] PubChem. (n.d.). Benzyl bromide. Retrieved from [Link] [9] Thermo Fisher Scientific. (2010, September 3). Safety Data Sheet: Benzyl bromide. [3] Chad's Prep. (n.d.). Allylic and Benzylic Bromination with NBS. [11] Chad's Prep. (n.d.). Benzylic Bromination with NBS. [4] Chemistry Steps. (n.d.). Benzylic Bromination. [12] University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. [13] Chemistry LibreTexts. (2023, August 7). Benzylic Bromination of Aromatic Compounds. [14] ResearchGate. (n.d.). Optimizing the intramolecular cyclization of 2a in a two-phase system. [15] Google Patents. (n.d.). Methylphenylacetic acid preparation method. BenchChem. (n.d.). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives. [16] Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [17] Patsnap Eureka. (n.d.). Synthesis method of 2-methylphenoxyacetic acid. [18] The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [19] Google Patents. (n.d.). A kind of preparation method of 2,6- diethyl -4- methylphenyl acetic acid. [1] ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [2] PubMed Central (PMC). (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [6] Oregon State University. (n.d.). 13C NMR Chemical Shift. [20] Organic Syntheses. (n.d.). phenylacetic acid. [21] Organic Chemistry Portal. (n.d.). Isochromanone synthesis. [22] SciSpace. (2022, July 28). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. [23] RSC Publishing. (2018, August 10). Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans. [24] European Journal of Chemistry. (2024, March 31). Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. [25] National Institutes of Health (NIH). (2025, July 31). Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) involucrasin C and its novel analogues. [26] PubMed. (2022, May 20). pH-Controlled Intramolecular Decarboxylative Cyclization of Biarylacetic Acids: Implication on Umpolung Reactivity of Aroyl Radicals. [27] Instituto de Nanociencia y Materiales de Aragón. (n.d.). Spectroscopic Characterization. [28] PubMed. (2025, November 21). Spectroscopic Detection and Characterization of Cyanooxomethylium, NCCO. [29] MDPI. (2023, May 18). Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties.

Sources

- 1. epfl.ch [epfl.ch]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. nj.gov [nj.gov]

- 8. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. westliberty.edu [westliberty.edu]

- 11. Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 12. theses.gla.ac.uk [theses.gla.ac.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. CN102633623A - Methylphenylacetic acid preparation method - Google Patents [patents.google.com]

- 16. hmdb.ca [hmdb.ca]

- 17. Synthesis method of 2-methylphenoxyacetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 18. rsc.org [rsc.org]

- 19. CN110330422A - A kind of preparation method of 2,6- diethyl -4- methylphenyl acetic acid - Google Patents [patents.google.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. Isochromanone synthesis [organic-chemistry.org]

- 22. scispace.com [scispace.com]

- 23. Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine | European Journal of Chemistry [eurjchem.com]

- 25. Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) involucrasin C and its novel analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pH-Controlled Intramolecular Decarboxylative Cyclization of Biarylacetic Acids: Implication on Umpolung Reactivity of Aroyl Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]

- 28. Spectroscopic Detection and Characterization of Cyanooxomethylium, NCCO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties | MDPI [mdpi.com]

5-Chloro-4-Isochromanone: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the chemical properties and synthetic methodologies surrounding 5-Chloro-4-isochromanone, a halogenated heterocyclic compound of increasing interest in medicinal chemistry. For researchers, scientists, and drug development professionals, understanding the nuances of this scaffold is paramount for leveraging its potential in novel therapeutic design. The strategic placement of a chlorine atom on the isochromanone core can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.[1][2][3]

Physicochemical and Structural Properties

This compound, with the chemical formula C₉H₇ClO₂ and a molecular weight of 182.60 g/mol , belongs to the isochromanone class of bicyclic ethers.[4] The core structure consists of a benzene ring fused to a pyran-4-one ring. The chlorine substituent at the 5-position is expected to influence the reactivity of both the aromatic ring and the carbonyl group.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClO₂ | PubChem CID: 53423914[4] |

| Molecular Weight | 182.60 g/mol | PubChem CID: 53423914[4] |

| CAS Number | 1260859-00-4 | PubChem CID: 53423914[4] |

| IUPAC Name | 5-chloro-1H-isochromen-4-one | PubChem CID: 53423914[4] |

| Predicted XLogP3-AA | 1.8 | PubChem CID: 53423914[4] |

Synthesis of this compound: A Proposed Pathway

A proposed synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a proposed methodology and should be optimized for laboratory conditions.

Step 1: Synthesis of (2-chloro-6-methylphenyl)methanol

-

To a solution of 2-chloro-6-methylbenzoic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere, slowly add a solution of borane-THF complex at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.

Step 2: Synthesis of 1-(bromomethyl)-2-(hydroxymethyl)-3-chlorobenzene

-

Dissolve the (2-chloro-6-methylphenyl)methanol in carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate. Purify the residue by column chromatography.

Step 3: Synthesis of 2-(2-(hydroxymethyl)-3-chlorophenyl)acetonitrile

-

To a solution of sodium cyanide in dimethyl sulfoxide (DMSO), add the brominated intermediate from Step 2.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to give the nitrile.

Step 4: Synthesis of 2-(2-(hydroxymethyl)-3-chlorophenyl)acetic acid

-

Hydrolyze the nitrile from Step 3 by refluxing with a 6M aqueous solution of hydrochloric acid for 12 hours.

-

Cool the reaction mixture and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the carboxylic acid.

Step 5: Intramolecular Cyclization to this compound

-

Dissolve the carboxylic acid from Step 4 in dichloromethane (DCM).

-

Add N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction at room temperature for 12 hours.

-

Filter off the dicyclohexylurea precipitate and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons should appear as a multiplet in the range of δ 7.0-8.0 ppm. The two methylene groups of the pyranone ring will likely appear as two distinct signals, a singlet or an AB quartet for the protons at the 3-position (adjacent to the oxygen) around δ 4.5-5.0 ppm, and another singlet or AB quartet for the protons at the 1-position (benzylic) around δ 3.5-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon in the downfield region, typically around δ 160-170 ppm. The aromatic carbons will resonate in the δ 120-140 ppm range, with the carbon bearing the chlorine atom showing a characteristic chemical shift. The methylene carbons at the 1 and 3 positions are expected to appear in the δ 30-70 ppm region.

| Predicted ¹H NMR Chemical Shifts (CDCl₃) | |

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic (3H) | 7.2 - 7.8 (m) |

| -CH₂-O- (H-1, 2H) | 4.8 (s) |

| -CH₂-C=O (H-3, 2H) | 3.7 (s) |

| Predicted ¹³C NMR Chemical Shifts (CDCl₃) | |

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (C-4) | ~165 |

| Aromatic C-Cl (C-5) | ~132 |

| Quaternary Aromatic (C-4a, C-8a) | ~130, ~135 |

| Aromatic CH | ~125-130 |

| -CH₂-O- (C-1) | ~68 |

| -CH₂-C=O (C-3) | ~35 |

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight and fragmentation pattern.

-

Electron Impact (EI-MS): The molecular ion peak [M]⁺ should be observed at m/z 182, with a characteristic isotopic pattern for a monochlorinated compound ([M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak).

-

High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecular ion, confirming the elemental composition. For C₉H₇³⁵ClO₂, the calculated exact mass is 182.0135.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

| Predicted IR Absorptions | |

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (ketone) | 1720-1740 (strong) |

| C-O-C (ether) | 1250-1050 (strong) |

| Aromatic C=C | 1600-1450 (medium) |

| C-Cl | 800-600 (strong) |

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by the interplay of its functional groups: the ketone, the ether linkage, and the chlorinated aromatic ring.

Caption: Key reactivity sites of this compound.

Nucleophilic Addition to the Carbonyl Group: The ketone at the 4-position is a primary site for nucleophilic attack. Reactions with organometallic reagents (e.g., Grignard reagents, organolithiums) would lead to the formation of tertiary alcohols. The Wittig reaction could be employed to introduce an exocyclic double bond at this position.

Reactivity of the Aromatic Ring: The chlorine atom and the electron-withdrawing carbonyl group will influence the regioselectivity of electrophilic aromatic substitution reactions. Nucleophilic aromatic substitution, while generally difficult on unactivated aryl chlorides, might be possible under forcing conditions or with specific catalysts.

α-Carbon Chemistry: The methylene group at the 3-position is α to the carbonyl and can be deprotonated with a suitable base to form an enolate. This enolate can then participate in various reactions, such as aldol condensations or alkylations, allowing for further functionalization of the isochromanone scaffold.

Applications in Drug Discovery

The isochromanone core is a privileged scaffold found in numerous natural products with diverse biological activities.[8][9] The introduction of a chlorine atom can enhance the therapeutic potential of these molecules by improving their metabolic stability and membrane permeability.[1][2][3] While specific applications of this compound are not extensively documented, its structural features suggest potential as a building block in the synthesis of:

-

Anticancer Agents: Many isochromanone derivatives have shown cytotoxic activity against various cancer cell lines.[10]

-

Enzyme Inhibitors: The rigid bicyclic structure can serve as a template for designing inhibitors of enzymes such as proteases and kinases.

-

CNS-Active Agents: The isochroman scaffold has been explored for its potential in developing treatments for neurological disorders.[9]

The chlorine atom can also serve as a handle for further synthetic modifications, such as cross-coupling reactions, to introduce additional diversity and explore structure-activity relationships (SAR).

Conclusion

This compound represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reasonably achieved through established synthetic routes. The predictable spectroscopic and reactivity profiles, coupled with the known biological relevance of the isochromanone scaffold, make this compound a compelling target for further investigation. This guide provides a foundational understanding to empower researchers to unlock the full potential of this compound in the development of next-generation therapeutics.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US6372921B1 - Process for producing isochromanones and intermediates thereof - Google Patents [patents.google.com]

- 6. Isochromanone synthesis [organic-chemistry.org]

- 7. EP0906304B1 - Process for preparing 3-isochromanone - Google Patents [patents.google.com]

- 8. KR20230160303A - 5-{5-chloro-2-[(3S)-3-[(morpholine-4-yl)methyl]-3, 4-dihydroisoquinoline-2(1H)-carbonyl]phenylï½-1, Novel method for synthesis of 2-dimethyl-1H-pyrrole-3-carboxylic acid derivatives and their use for production of pharmaceutical compounds - Google Patents [patents.google.com]

- 9. Tetrahedron Letters (Elsevier BV) | 98725 Publications | 1632795 Citations | Top authors | Related journals [scispace.com]

- 10. Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones – Oriental Journal of Chemistry [orientjchem.org]

Spectroscopic Elucidation of 5-Chloro-4-isochromanone: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 5-Chloro-4-isochromanone, a heterocyclic ketone of interest in medicinal chemistry and drug development. While direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS) to predict and interpret its characteristic spectral data. Detailed, field-proven protocols for sample preparation and data acquisition are provided to empower researchers in their empirical investigations. This guide is intended to serve as a foundational resource for the unambiguous identification and structural verification of this compound and related analogs in a research and development setting.

Introduction: The Significance of Isochromanones

Isochromanones are a class of benzo-fused δ-lactones that form the core scaffold of numerous biologically active natural products and synthetic molecules.[1] Their prevalence in pharmacologically relevant compounds underscores the importance of robust analytical methodologies for their characterization. This compound, a halogenated derivative, presents a unique substitution pattern that influences its electronic and, consequently, its spectroscopic properties. Accurate structural elucidation through spectroscopic techniques is a critical step in the synthesis, purification, and ultimate biological evaluation of such compounds.[2] This guide provides a detailed examination of the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound.

Molecular Structure and Predicted Spectroscopic Correlations

The chemical structure of this compound dictates the anticipated spectroscopic readouts. The presence of an aromatic ring, a lactone (cyclic ester) with a carbonyl group, an ether linkage, and a chlorine substituent all contribute to a unique spectral fingerprint.

Diagram 1: Molecular Structure of this compound with Atom Numbering

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] The analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for a detailed mapping of the molecular framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group, as well as the anisotropy of the benzene ring.[4]

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-1 | ~4.6 - 4.8 | Singlet (s) | N/A | Methylene protons adjacent to an ether oxygen and an aromatic ring. |

| H-3 | ~3.0 - 3.2 | Singlet (s) | N/A | Methylene protons alpha to a carbonyl group. |

| H-6 | ~7.3 - 7.5 | Triplet (t) | 7.5 - 8.0 | Aromatic proton coupled to H-7 and influenced by the para-chlorine. |

| H-7 | ~7.1 - 7.3 | Doublet (d) | 7.5 - 8.0 | Aromatic proton ortho to the chlorine atom. |

| H-8 | ~7.6 - 7.8 | Doublet (d) | 7.5 - 8.0 | Aromatic proton deshielded by the adjacent carbonyl group. |

Expert Insights: The singlet nature of the H-1 and H-3 signals is a key identifying feature, indicating the absence of adjacent protons. The relative positions of the aromatic protons are predicted based on standard substituent effects; the proton at C-8 is expected to be the most downfield due to the anisotropic effect of the nearby carbonyl group.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on all non-equivalent carbon atoms in the molecule.[5]

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | ~68 - 72 | Methylene carbon attached to an ether oxygen. |

| C-3 | ~35 - 40 | Methylene carbon alpha to a carbonyl group. |

| C-4 | ~190 - 195 | Carbonyl carbon of the ketone. |

| C-4a | ~130 - 135 | Aromatic quaternary carbon. |

| C-5 | ~135 - 140 | Aromatic carbon bearing the chlorine atom. |

| C-6 | ~128 - 132 | Aromatic methine carbon. |

| C-7 | ~125 - 128 | Aromatic methine carbon. |

| C-8 | ~130 - 134 | Aromatic methine carbon. |

| C-8a | ~140 - 145 | Aromatic quaternary carbon adjacent to the ether oxygen. |

Expert Insights: The most downfield signal will be the carbonyl carbon (C-4). The chemical shift of C-5 will be directly influenced by the attached chlorine. The two quaternary aromatic carbons, C-4a and C-8a, will likely have lower intensities compared to the protonated carbons.[5]

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

5-10 mg of purified this compound

-

0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆)[6]

-

NMR tube (5 mm)

-

Tetramethylsilane (TMS) as an internal standard (0 ppm)[7]

Procedure:

-

Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Add a small amount of TMS if not already present in the solvent.

-

Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

-

Acquire the ¹H NMR spectrum, ensuring proper shimming to achieve optimal resolution.

-

Following ¹H NMR acquisition, acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.[5]

-

Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the TMS signal at 0.00 ppm.

Diagram 2: NMR Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| 3100 - 3000 | Aromatic C-H Stretch | Medium | Characteristic of sp² C-H bonds in the benzene ring.[9] |

| 2950 - 2850 | Aliphatic C-H Stretch | Medium | Characteristic of sp³ C-H bonds in the methylene groups. |

| ~1720 - 1740 | C=O Stretch (Ketone) | Strong | The carbonyl group in a six-membered ring. This will be a prominent peak.[10] |

| ~1600, ~1475 | C=C Stretch (Aromatic) | Medium-Weak | Skeletal vibrations of the aromatic ring. |

| ~1250 - 1200 | C-O Stretch (Ether) | Strong | Asymmetric C-O-C stretching of the ether linkage within the lactone. |

| ~800 - 700 | C-Cl Stretch | Medium-Strong | Stretching vibration of the carbon-chlorine bond. |

Expert Insights: The most diagnostic peak in the IR spectrum will be the strong carbonyl absorption. Its precise position can give clues about ring strain and conjugation, although in this saturated heterocyclic system, it is expected in the typical ketone region. The presence of both aromatic and aliphatic C-H stretches should also be clearly discernible.

Experimental Protocol: FTIR Data Acquisition (KBr Pellet Method)

Objective: To obtain a high-quality transmission IR spectrum of solid this compound.

Materials:

-

1-2 mg of purified this compound

-

~100 mg of dry, spectroscopic grade Potassium Bromide (KBr)[11][12]

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Gently grind ~100 mg of KBr in an agate mortar to a fine powder.

-

Add 1-2 mg of the sample to the mortar and mix thoroughly with the KBr by grinding. The mixture should be homogenous.[11]

-

Transfer a portion of the mixture to the pellet press die.

-

Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

-

Carefully remove the pellet and place it in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby revealing its molecular weight and structural features.[13][14]

Predicted Mass Spectrum Data

Ionization Mode: Electron Ionization (EI) is a common method for relatively small, volatile organic molecules.

-

Molecular Ion (M⁺): The molecular weight of this compound (C₉H₇ClO₂) is 182.61 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will show two molecular ion peaks:

-

m/z 182 (for the ³⁵Cl isotope)

-

m/z 184 (for the ³⁷Cl isotope) with an intensity of about one-third of the m/z 182 peak. This M/M+2 pattern is a definitive indicator of a single chlorine atom.

-

-

Key Fragmentation Pathways: Fragmentation is the process where the molecular ion breaks down into smaller, charged fragments.[15]

-

Loss of CO (m/z 154/156): A common fragmentation for ketones is the loss of a neutral carbon monoxide molecule.

-

Loss of Cl (m/z 147): Cleavage of the C-Cl bond would result in a fragment at m/z 147.

-

Retro-Diels-Alder type reactions: Cleavage of the heterocyclic ring could lead to various smaller fragments.

-

Expert Insights: The isotopic pattern for chlorine is the most critical diagnostic feature in the mass spectrum of this compound. Observing the M⁺ and [M+2]⁺ peaks in a 3:1 ratio provides strong evidence for the presence of one chlorine atom.

Experimental Protocol: Mass Spectrometry Data Acquisition (GC-MS)

Objective: To obtain the mass spectrum of this compound and confirm its molecular weight and fragmentation pattern.

Materials:

-

Dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

Procedure:

-

Prepare a dilute solution (~1 mg/mL) of the sample in a suitable volatile solvent.

-

Set the GC parameters (injection temperature, column type, temperature program) to ensure good separation and elution of the compound.

-

Set the MS parameters (ionization mode: EI, mass range: e.g., 40-300 amu).

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The compound will travel through the GC column, and upon elution, it will enter the MS ion source.

-

The mass spectrometer will record the mass spectra of the eluting components.

-

Analyze the mass spectrum corresponding to the GC peak of this compound, paying close attention to the molecular ion peaks and the key fragment ions.

Diagram 3: Logic of Spectroscopic Structure Verification

Conclusion

The structural elucidation of novel or modified chemical entities is a cornerstone of drug discovery and development. This guide provides a comprehensive, predictive, and practical framework for the spectroscopic analysis of this compound. By combining the insights from ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry, researchers can confidently verify the identity and purity of this compound. The detailed protocols herein are designed to be self-validating and serve as a robust starting point for the characterization of this and other related isochromanone derivatives.

References

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Benchchem. (n.d.). Spectroscopic Analysis of Isochroman Derivatives: A Technical Guide.

- University of California, Los Angeles. (n.d.). Sample preparation for FT-IR.

- JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.

- Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR?

- PubMed Central. (2022, December 13). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review.

- Supporting information for various compounds. (n.d.).

- PubMed. (n.d.). A fragmentation study of isoflavones in negative electrospray ionization by MSn ion trap mass spectrometry and triple quadrupole mass spectrometry.

- Royal Society of Chemistry. (2021, December 28). An efficient asymmetric synthesis of isochromanone derivatives. Chemical Science.

- Sigma-Aldrich. (n.d.). NMR Solvents.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).

- Isotope Science / Alfa Chemistry. (n.d.). NMR Solvents.

- Organic Chemistry Portal. (n.d.). Isochromanone synthesis.

- Unknown. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only.

- Buchem BV. (n.d.). NMR Solvents.

- ResearchGate. (n.d.). 13C-NMR chemical shifts of compounds 1 -8.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.

- Unknown. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.

- Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- PubMed Central. (n.d.). Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde.

- Google Patents. (n.d.). RU2383540C2 - Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide.

- University of Calgary. (n.d.). 13C NMR Spectroscopy.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- PubMed. (n.d.). Chromatographic and Spectroscopic Analysis of the Components Present in the Phenanthridinium Trypanocidal Agent Isometamidium.

- ChemicalBook. (n.d.). Isochroman(493-05-0) 13C NMR spectrum.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- National Institutes of Health. (2022, July 14). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors.

- MDPI. (n.d.). A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes.

- YouTube. (2024, February 14). How To Read IR Spectroscopy (Example).

- IJSAT. (n.d.). Applications of Spectroscopic Techniques in Characterization of Biological Compounds.

- PubMed Central. (n.d.). Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review.

- ResearchGate. (n.d.). 1H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide....

- YouTube. (2021, June 20). Chapter 2.9: Analysis of a Spectrum | Introduction to Spectroscopy by Pavia, Lampman, Kriz, Vyvyan.

- International Journal of Sciences: Basic and Applied Research (IJSBAR). (2021, November 20). Synthesis of 5-chloro-thiosulfadiazine Compounds Using Two-Phase Systems of Organic Solvents.

- University of Wisconsin - Madison. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data.

- YouTube. (2023, May 23). Infrared IR Spectroscopy in Metabolomics by D Bhattacharyya.

- Unknown. (n.d.). Exploring the Applications of Spectroscopic Techniques in Analytical Chemistry.

- YouTube. (2023, December 31). IR Spectroscopy |Phytochemistry(Part 35).

- University of Calgary. (n.d.). Table of Characteristic IR Absorptions.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. ijsat.org [ijsat.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. m.youtube.com [m.youtube.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. rockymountainlabs.com [rockymountainlabs.com]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide to the Structural Analysis of 5-Chloro-4-isochromanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development.[1][2] 5-Chloro-4-isochromanone, a halogenated derivative of the isochromanone scaffold, represents a class of compounds with significant potential in medicinal chemistry. The introduction of a chlorine atom can substantially influence a molecule's biological activity.[3] This guide provides a comprehensive, in-depth technical analysis of the methodologies employed for the complete structural elucidation of this compound. We will delve into the practical and theoretical considerations of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, offering not just procedural steps but the causal reasoning behind experimental choices. This document is designed to serve as a valuable resource for researchers and scientists engaged in the characterization of novel small molecules.

Introduction: The Significance of this compound

The isochromanone core is a prevalent motif in numerous biologically active natural products and synthetic compounds.[4][5] The strategic placement of a chlorine atom at the C-5 position of the 4-isochromanone skeleton can profoundly alter its physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its pharmacological profile.[3] Halogenation is a well-established strategy in medicinal chemistry to enhance binding affinity, metabolic stability, and cell permeability.[3] Therefore, a meticulous and unambiguous structural verification of this compound is a critical prerequisite for any subsequent biological evaluation or structure-activity relationship (SAR) studies.[2]

This guide will navigate the multi-technique approach required for the unequivocal structural assignment of this compound (Figure 1).

Figure 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Foundational Analysis: Molecular Formula and Unsaturation

Prior to advanced spectroscopic analysis, confirming the molecular formula is a crucial first step. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClO₂ | PubChem[6] |

| Molecular Weight | 182.60 g/mol | PubChem[6] |

| Exact Mass | 182.0135 | PubChem[6] |

The degree of unsaturation (DoU) can be calculated using the formula: DoU = C + 1 - (H/2) - (X/2) + (N/2), where C, H, X, and N are the number of carbon, hydrogen, halogen, and nitrogen atoms, respectively.

For C₉H₇ClO₂, the DoU is: 9 + 1 - (7/2) - (1/2) + 0 = 7. This indicates the presence of a benzene ring (DoU = 4), a carbonyl group (DoU = 1), and two additional rings or double bonds. The isochromanone core accounts for all seven degrees of unsaturation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[7][8] By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals corresponding to the aromatic and aliphatic protons.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-6, H-7, H-8 | 7.2 - 7.8 | m | 3H | Aromatic protons on the benzene ring. Their exact shifts and multiplicities will depend on the coupling with each other. The electron-withdrawing effect of the chlorine and the carbonyl group will influence their positions. |

| H-1 | ~4.5 - 5.0 | s | 2H | Methylene protons adjacent to the ether oxygen. The singlet multiplicity arises from the absence of adjacent protons. |

| H-3 | ~3.0 - 3.5 | s | 2H | Methylene protons alpha to the carbonyl group. The singlet multiplicity is due to the lack of neighboring protons. |

Causality in Chemical Shifts: The downfield shift of the aromatic protons is due to the deshielding effect of the aromatic ring current.[9][10] The protons on the benzylic methylene group (H-1) are shifted downfield due to the electronegativity of the adjacent oxygen atom. Similarly, the protons at H-3 are deshielded by the adjacent carbonyl group.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, one for each carbon atom in the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~190 - 200 | Carbonyl carbon, significantly deshielded.[11][12] |

| C-5 | ~130 - 135 | Aromatic carbon bearing the chlorine atom. The exact shift is influenced by the inductive effect of the chlorine. |

| C-8a | ~135 - 140 | Quaternary aromatic carbon at the ring junction. |

| C-4a | ~125 - 130 | Quaternary aromatic carbon at the ring junction. |

| C-6, C-7, C-8 | ~120 - 130 | Aromatic CH carbons. |

| C-1 | ~65 - 75 | Methylene carbon adjacent to the ether oxygen.[13] |

| C-3 | ~35 - 45 | Methylene carbon alpha to the carbonyl group. |

Experimental Workflow for NMR Analysis:

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming the proposed structure.[14][15]

Expected Mass Spectrum (Electron Ionization - EI)

In an EI mass spectrum, we would expect to see the molecular ion peak (M⁺) and characteristic fragment ions. Due to the presence of chlorine, we will observe an isotopic pattern for chlorine-containing fragments (³⁵Cl:³⁷Cl ratio of approximately 3:1).[16]

| m/z | Ion | Comments |

| 182/184 | [C₉H₇ClO₂]⁺ | Molecular ion peak (M⁺) and its M+2 isotope peak, confirming the presence of one chlorine atom. |

| 154/156 | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule from the carbonyl group. |

| 149 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 118 | [C₈H₆O]⁺ | Further fragmentation, possibly involving rearrangement. |

Fragmentation Pathway:

Caption: Predicted fragmentation pathway of this compound in EI-MS.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas or liquid chromatograph.

-

Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.

-

Mass Analysis: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.

-

Data Analysis: Analyze the resulting spectrum for the molecular ion, isotopic patterns, and fragmentation patterns to confirm the elemental composition and structural features.

X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide compelling evidence for the structure, single-crystal X-ray diffraction provides the unambiguous, three-dimensional arrangement of atoms in the solid state.[17][18][19] This technique is the gold standard for absolute structure determination.

Hypothetical Crystallographic Data:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.8 |

| β (°) | 105 |

| Z | 4 |

Experimental Workflow for X-ray Crystallography:

Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.

The successful determination of the crystal structure would provide precise bond lengths, bond angles, and information about intermolecular interactions in the solid state, such as potential halogen bonding or π-stacking, which can be crucial for understanding its behavior in a biological system.

Conclusion: A Synergistic Approach to Structural Integrity

The structural elucidation of a novel compound like this compound is not reliant on a single technique but on the synergistic integration of multiple analytical methods. NMR spectroscopy provides the detailed connectivity map of the molecule, mass spectrometry confirms the molecular formula and offers clues to its stability through fragmentation patterns, and X-ray crystallography delivers the ultimate proof of its three-dimensional architecture. This comprehensive approach ensures the scientific integrity of the data and provides a solid foundation for further research and development activities. The protocols and interpretative guidance provided herein serve as a robust framework for scientists working on the structural characterization of small organic molecules.

References

- Benchchem.

- Kim, J., et al. (2020).

- Rigaku. What Is Small Molecule Crystal Structure Analysis?.

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

-

Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. 29.10 ¹³C NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChem. 5-chloro-3,4-dihydro-1H-2-benzopyran-4-one. [Link]

- Lang, J., et al. (2022).

-

Organic Chemistry Portal. Isochromanone synthesis. [Link]

-

PubChem. (4S)-5-chloroisochroman-4-amine. [Link]

-

C NMR Spectroscopy. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

NPTEL. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

-

Flack, H. D., & Bernardinelli, G. (2008). X-Ray Crystallography of Chemical Compounds. PMC - NIH. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Thieme. 4. 13C NMR Spectroscopy. [Link]

-

ResearchGate. X-Ray Crystallography of Chemical Compounds | Request PDF. [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Jat, J. L., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

Chemical shifts. [Link]

-

Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

PubChem. cis-5-Chloro-3-ethyl-isochroman-4-amine. [Link]

-

PubChem. 5-Chloroindole. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

NIST WebBook. Isochroman. [Link]

-

Chemistry LibreTexts. X-ray Crystallography. [Link]

-

Mass Spectrometry: Fragmentation. [Link]

-

Utah Tech University. Learning Guide for Chapter 5 - NMR Spectroscopy. [Link]

-

University of Wisconsin - Madison. NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

-

YouTube. (2023). Chloro pattern in Mass Spectrometry. [Link]

-

OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry. [Link]

-

PubChem. trans-5-Chloro-3-methyl-isochroman-4-amine. [Link]

-

National Bureau of Standards. Standard x-ray diffraction patterns. [Link]

-

YouTube. (2021). How to Interpret Chemical Shift in the 1H NMR (O Chem). [Link]

-

HMDB. Showing metabocard for 5-Chloro-2-methyl-4-isothiazolin-3-one (HMDB0246766). [Link]

-

PubMed Central. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. [Link]

-

Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - NIH. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. hmdb.ca [hmdb.ca]

- 3. rsc.org [rsc.org]

- 4. mzCloud – 5 Chloro 3 1E 3 4 dihydroxy 3 5 dimethyl 1 hepten 1 yl 7 8 dihydroxy 7 methyl 1 7 8 8a tetrahydro 6H isochromen 6 one [mzcloud.org]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-CHLORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE(129075-59-8) 1H NMR spectrum [chemicalbook.com]

- 8. connectsci.au [connectsci.au]

- 9. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. youtube.com [youtube.com]

- 17. mdpi.com [mdpi.com]

- 18. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 19. 5-Chloro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one(1260811-66-2) 1H NMR spectrum [chemicalbook.com]

5-Chloro-4-Isochromanone: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth exploration of 5-Chloro-4-isochromanone, a halogenated heterocyclic compound with significant potential in medicinal chemistry and drug development. While direct literature on this specific molecule is emerging, this document synthesizes established principles of organic chemistry and medicinal chemistry to present a comprehensive overview of its synthesis, reactivity, and potential applications. By examining the synthesis of related substituted isochromanones, the inherent reactivity of the isochromanone core, and the well-documented impact of chlorination on the bioactivity of heterocyclic compounds, this guide offers a predictive yet scientifically grounded perspective for researchers. Detailed synthetic protocols, mechanistic diagrams, and a discussion of potential structure-activity relationships are provided to empower scientists in their drug discovery endeavors.

Introduction: The Isochromanone Scaffold and the Role of Halogenation in Drug Design

The isochromanone framework is a privileged heterocyclic motif found in numerous natural products and biologically active molecules.[1][2] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antihypertensive, and antitumor properties.[1] The inherent structural features of isochromanones, such as the lactone functionality and the fused aromatic ring, provide a versatile platform for chemical modification and optimization of biological activity.

The introduction of halogen atoms, particularly chlorine, into drug candidates is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties.[3] Chlorination can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4] The presence of a chlorine atom on an aromatic ring can alter the electronic distribution, affecting the molecule's reactivity and potential for intermolecular interactions within a biological system.[3] This guide focuses on the 5-chloro substituted variant of 4-isochromanone, a molecule poised at the intersection of a biologically relevant scaffold and a strategic chemical modification.

Synthesis of this compound: Plausible Synthetic Strategies

While specific literature detailing the synthesis of this compound is not extensively available, established synthetic methodologies for substituted isochromanones can be logically adapted. The following section outlines plausible and robust synthetic routes, complete with step-by-step protocols.

Strategy 1: Intramolecular Friedel-Crafts Acylation of a Substituted Phenoxyacetic Acid Derivative

A cornerstone in the synthesis of cyclic ketones fused to aromatic rings is the intramolecular Friedel-Crafts acylation.[5][6] This approach is highly applicable for the synthesis of this compound, starting from a readily accessible substituted phenoxyacetic acid.

Workflow for Intramolecular Friedel-Crafts Acylation:

Caption: Proposed synthesis of this compound via intramolecular Friedel-Crafts acylation.

Experimental Protocol:

Step 1: Synthesis of Sodium (2-chloro-6-methylphenoxy)acetate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-6-methylphenol (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq).

-

To this solution, add chloroacetic acid (1.2 eq).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until a precipitate forms.

-

Filter the solid, wash with cold water, and dry under vacuum to yield (2-chloro-6-methylphenoxy)acetic acid.

-

Neutralize the acid with a stoichiometric amount of sodium hydroxide in ethanol, followed by evaporation of the solvent to obtain the sodium salt.

Step 2: Synthesis of (2-Chloro-6-methylphenoxy)acetyl chloride

-

Suspend sodium (2-chloro-6-methylphenoxy)acetate (1.0 eq) in a dry, inert solvent such as dichloromethane or toluene.

-

Add thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Allow the reaction to stir at room temperature for 2-3 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

Step 3: Intramolecular Friedel-Crafts Acylation

-

Dissolve the crude (2-chloro-6-methylphenoxy)acetyl chloride in a dry, inert solvent like dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C and add a Lewis acid, such as aluminum chloride (AlCl₃) (1.2 eq), portion-wise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Strategy 2: Cyclization of a Substituted o-Tolylacetic Acid Derivative

An alternative approach involves the radical chlorination of an ortho-substituted tolylacetic acid, followed by base-mediated cyclization. This method has been successfully applied to the synthesis of the parent 3-isochromanone.[7]

Workflow for Cyclization of a Substituted o-Tolylacetic Acid:

Caption: Proposed synthesis of this compound via cyclization of a substituted o-tolylacetic acid.

Experimental Protocol:

Step 1: Synthesis of 2-Chloro-6-(chloromethyl)benzoic acid

-

In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-methylbenzoic acid (1.0 eq) in a suitable solvent such as carbon tetrachloride or chlorobenzene.

-

Add a radical initiator, for example, azobisisobutyronitrile (AIBN) (0.1 eq).

-

Heat the mixture to reflux and add sulfuryl chloride (1.1 eq) dropwise.

-

Continue refluxing for 2-4 hours, monitoring the reaction by ¹H NMR to observe the disappearance of the methyl signal and the appearance of the chloromethyl signal.

-

Cool the reaction mixture and evaporate the solvent under reduced pressure. The crude product can be used directly in the next step.

Step 2: Intramolecular Cyclization

-

Dissolve the crude 2-chloro-6-(chloromethyl)benzoic acid in a polar aprotic solvent such as acetone or DMF.

-

Add a mild base, for instance, potassium carbonate (K₂CO₃) (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter off the inorganic salts and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain this compound.

Predicted Chemical Reactivity of this compound

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the carbonyl group, the enol ether moiety, and the chlorinated aromatic ring.

Reactions at the Carbonyl Group

The carbonyl group at the 4-position is a primary site for nucleophilic attack.[8][9] The electron-withdrawing effect of the adjacent oxygen atom and the aromatic ring enhances the electrophilicity of the carbonyl carbon.

Predicted Reactivity at the Carbonyl Group:

Caption: Predicted reactions at the carbonyl group of this compound.

-

Reduction: The carbonyl group can be readily reduced to a hydroxyl group using standard reducing agents like sodium borohydride (NaBH₄) to yield the corresponding alcohol.

-

Nucleophilic Addition: It is expected to undergo nucleophilic addition with various nucleophiles such as organometallic reagents (Grignard, organolithium), and cyanide ions.[10]

-

Acetal/Ketal Formation: In the presence of an acid catalyst, it will likely react with alcohols to form the corresponding hemiacetals and acetals.

Reactivity of the Enol Ether Moiety

The enol ether functionality within the heterocyclic ring is susceptible to electrophilic attack and can also influence the reactivity of the adjacent positions.[11][12]

-

Protonation and Hydrolysis: Under acidic conditions, the enol ether can be protonated, leading to ring-opening and hydrolysis of the lactone.

-

Electrophilic Addition: Electrophiles can add across the double bond of the enol ether, although this may be less favorable due to the disruption of the cyclic system.

Electrophilic Aromatic Substitution

The benzene ring of the isochromanone scaffold can undergo electrophilic aromatic substitution.[13][14][15][16][17] The directing effects of the existing substituents (the chloro group and the fused heterocyclic ring) will determine the position of further substitution. The chloro atom is an ortho-, para-director, while the oxygen-containing ring is also activating and ortho-, para-directing. The interplay of these directing effects will influence the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts reactions.

Potential Applications in Drug Discovery

The this compound scaffold holds considerable promise as a building block for the synthesis of novel therapeutic agents.

Structure-Activity Relationship (SAR) Insights

The chlorine atom at the 5-position is expected to significantly influence the biological activity.[3][4] Its electron-withdrawing nature and steric bulk can impact ligand-receptor interactions. A systematic exploration of substitutions at other positions of the isochromanone core, guided by computational modeling and in vitro screening, will be crucial to elucidate the structure-activity relationships (SAR) for various biological targets.[18][19]

Key Data for this compound:

| Property | Value |

| Molecular Formula | C₉H₇ClO₂ |

| Molecular Weight | 182.60 g/mol |

| IUPAC Name | 5-chloro-1H-isochromen-4-one |

Potential Therapeutic Areas

Given the broad spectrum of biological activities reported for isochromanone derivatives, this compound could serve as a precursor for compounds targeting a range of diseases:

-

Anticancer Agents: Many heterocyclic compounds, including chlorinated ones, exhibit potent anticancer activity.[20] The isochromanone core can be functionalized to interact with various cancer-related targets.

-

Antimicrobial Agents: The isochromanone scaffold is present in natural products with antibacterial and antifungal properties.[2] The addition of a chlorine atom could enhance this activity.

-

Enzyme Inhibitors: The rigid structure of the isochromanone ring system makes it an attractive scaffold for designing enzyme inhibitors, for example, targeting proteases or kinases.[1]

Conclusion

This compound represents a valuable, yet underexplored, chemical entity for drug discovery. This technical guide has provided a comprehensive, albeit predictive, overview of its synthesis, reactivity, and potential applications by drawing upon established chemical principles and the known properties of related compounds. The proposed synthetic routes are based on reliable and scalable chemical transformations, offering a practical starting point for its preparation. The analysis of its predicted reactivity provides a roadmap for its chemical modification and the generation of diverse compound libraries. As the field of medicinal chemistry continues to seek novel scaffolds and chemical matter, a systematic investigation into this compound and its derivatives is a scientifically sound and promising endeavor.

References

[3] Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

[1] Research progress in biological activities of isochroman derivatives. Request PDF. [Link]

[2] Synthesis of isochromanone containing natural products from myxobacteria. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D2OB01926D. [Link]

[18] Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III. PubMed. [Link]

[21] Isochromanone synthesis. Organic Chemistry Portal. [Link]

[22] Asymmetric Synthesis of Isochromanone Derivatives via Trapping Carboxylic Oxonium Ylides and Aldol Cascade. Chemical Science. [Link]

[23] Keto-enol/enolate equilibria in the isochroman-4-one system. Effect of a beta-oxygen substituent. PubMed. [Link]

[11] Controlling the reactivity of enol ether radical cations via the substitution pattern: Investigation into electrochemically induced Diels-Alder reactions. Catalysis Science & Technology (RSC Publishing). [Link]

[24] Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central. [Link]

[25] Synthetic route of the 4-(arylmethylene)-3-isochromanones; Reagents and... ResearchGate. [Link]

[5] Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

[26] Photocatalyzed synthesis of isochromanones and isobenzofuranones under batch and flow conditions. PubMed. [Link]

[27] Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. ResearchGate. [Link]

[28] Enol(ate)s 2: Reactivity of Enolates. YouTube. [Link]

[29] Syntheses of 4-Substituted Isoquinolines. ResearchGate. [Link]

[30] "The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design". IJPR Journal. [Link]

[20] THE SIGNIFICANCE OF HETEROCYCLIC COMPOUNDS IN BIOLOGICAL ACTIVITY AND MEDICINAL CHEMISTRY: A REVIEW STUDY. IJNRD. [Link]

[13] Electrophilic Aromatic Substitution Reaction. BYJU'S. [Link]

[4] Science Dossier - How chlorine in molecules affects biological activity. Eurochlor. [Link]

[14] Electrophilic aromatic substitution. Wikipedia. [Link]

[19] Structure Activity Relationships. Drug Design Org. [Link]

[31] Search Results for "intramolecular Friedel–Crafts cyclization". Beilstein Journals. [Link]

[12] Reactivity of enol ethers under acidic conditions. ResearchGate. [Link]

[10] Nucleophilic addition. Wikipedia. [Link]

[32] A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. MDPI. [Link]

[33] Novel Dithiocarbamic Flavanones with Antioxidant Properties—A Structure–Activity Relationship Study. MDPI. [Link]

[15] Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

[8] 7: Nucleophilic attack at the carbonyl carbon-. Chemistry LibreTexts. [Link]

[6] Mechanism of Cyclisation by Friedal crafts reaction. YouTube. [Link]

[9] Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

22.6: Reactivity of Enolate Ions. Chemistry LibreTexts. [Link]

[16] 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. YouTube. [Link]

[7] Process for preparing 3-isochromanone. Google Patents.

[34] Chapter 7: Nucleophilic attack at the carbonyl carbon:. OCLUE - Open Textbook Publishing. [Link]

[17] 22.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

[35] Carbonyl Reactions: Nucleophilic Attack. YouTube. [Link]

[36] Modern Friedel Crafts chemistry. XIII. Intra- and intermolecular cyclization of some carbonyl derivatives under Friedel-Crafts conditions. Semantic Scholar. [Link]

[37] Synthesis of N-Alkyl-Substituted 4-Quinolones via Tandem Alkenyl and Aryl C-N Bond Formation. Organic Chemistry Portal. [Link]

[38] Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. PubMed. [Link]

[39] Method for producing ortho-alkylated benzoic acid derivatives. Google Patents.

[40] Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Semantic Scholar. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of isochromanone containing natural products from myxobacteria - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01926D [pubs.rsc.org]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurochlor.org [eurochlor.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. EP0906304B1 - Process for preparing 3-isochromanone - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Nucleophilic addition - Wikipedia [en.wikipedia.org]

- 11. Controlling the reactivity of enol ether radical cations via the substitution pattern: investigation into electrochemically induced Diels–Alder reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. byjus.com [byjus.com]

- 14. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. youtube.com [youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 20. ijnrd.org [ijnrd.org]

- 21. Isochromanone synthesis [organic-chemistry.org]

- 22. pubs.rsc.org [pubs.rsc.org]